molecular formula C46H55N7O7S B605033 7-(5-((4-(4-(N,N-Dimethylsulfamoyl)piperazin-1-yl)phenoxy)methyl)-1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid CAS No. 1668553-26-1

7-(5-((4-(4-(N,N-Dimethylsulfamoyl)piperazin-1-yl)phenoxy)methyl)-1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid

Cat. No. B605033
M. Wt: 850.05
InChI Key: XMVAWGSQPHFXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-1210477 is an inhibitor of the antiapoptotic Bcl-2 family protein myeloid cell leukemia-1 (Mcl-1;  Ki = 0.43 nM and IC50 = 26.2 nM) that demonstrates >100-fold selectivity over other Bcl-2 family members (Kis > 0.66 µM for Bcl-2, Bcl-XL, Bcl-W, and Bfl-1). It has been shown to disrupt the interaction between Mcl-1 and pro-apoptotic BIM, inducing the hallmarks of apoptosis in Mcl-1-dependent multiple myeloma and non-small cell lung cancer cell lines.
A-1210477 is a potent and selective MCL-1 inhibitor. A-1210477 induces the hallmarks of intrinsic apoptosis and demonstrates single agent killing of multiple myeloma and non-small cell lung cancer cell lines. A-1210477 synergizes with the BCL-2/BCL-XL inhibitor navitoclax to kill a variety of cancer cell lines. A-1210477 is a potential therapeutics for the treatment of cancer. The anti-apoptotic protein MCL-1 is a key regulator of cancer cell survival and a known resistance factor for small-molecule BCL-2 family inhibitors such as ABT-263 (navitoclax), making it an attractive therapeutic target.

Scientific Research Applications

  • Cannabinoid Receptor Antagonism : A compound structurally similar to the one you mentioned, identified as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has been studied for its potent and selective antagonism at the CB1 cannabinoid receptor. This suggests potential applications in neuroscience and pharmacology, especially in understanding and potentially modulating cannabinoid-related physiological processes (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).

  • σ(1) Receptor Antagonism : Another structurally related compound, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), has been identified as a potent σ(1) receptor antagonist. This finding indicates potential uses in neuropharmacology, particularly in the development of therapies for neurogenic pain and neuropathic pain conditions (J. Díaz, R. Cuberes, J. Berrocal, M. Contijoch, Ute Christmann, et al., 2012).

  • Antitumor and Antioxidant Activities : Compounds featuring the pyrazole moiety, similar to the chemical structure , have been investigated for their antitumor and antioxidant activities. This suggests potential research applications in the fields of oncology and oxidative stress management (S. A. Bialy, M. Gouda, 2011).

  • Neuroscience Applications : A compound known as 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) has been synthesized and evaluated for its role in enhancing nerve growth factor's ability to stimulate neurite outgrowths. This indicates possible applications in neuroscience research, particularly in studying neuroregenerative processes (Alfred L Williams, Srinivasa R Dandepally, Nailya Gilyazova, S. Witherspoon, G. Ibeanu, 2010).

properties

IUPAC Name

7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H55N7O7S/c1-33-43(41(49(4)47-33)32-60-36-19-17-35(18-20-36)51-22-24-52(25-23-51)61(56,57)48(2)3)40-14-8-13-38-39(15-9-29-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(54)55)53(44(38)40)26-21-50-27-30-58-31-28-50/h5-8,10-14,16-20H,9,15,21-32H2,1-4H3,(H,54,55)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVAWGSQPHFXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H55N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(5-((4-(4-(N,N-Dimethylsulfamoyl)piperazin-1-yl)phenoxy)methyl)-1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid

Citations

For This Compound
1
Citations
M Bruncko, L Wang, GS Sheppard… - Journal of medicinal …, 2015 - ACS Publications
Myeloid cell leukemia 1 (MCL-1) is a BCL-2 family protein that has been implicated in the progression and survival of multiple tumor types. Herein we report a series of MCL-1 inhibitors …
Number of citations: 170 pubs.acs.org

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